

Comparative Guide to the Mechanism of Action of 3-(Aminomethyl)oxan-4-amine

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Compound of Interest

Compound Name: 3-(Aminomethyl)oxan-4-amine

Cat. No.: B15262669

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of the novel compound, **3-(Aminomethyl)oxan-4-amine**, against established pharmacological agents. Due to the limited publicly available data on **3-(Aminomethyl)oxan-4-amine**, this guide is based on a putative mechanism derived from structurally related compounds. The primary hypothesis is that **3-(Aminomethyl)oxan-4-amine** acts as a selective agonist at the serotonin 1A (5-HT_{1A}) receptor.

Structurally similar compounds containing amino and aminomethyl groups on pyran-like rings have been reported to exhibit affinity for serotonin and dopamine receptors. For instance, a series of substituted 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans have been evaluated for their affinity at 5-HT_{1A}, 5-HT_{2A}, and D₂ receptors[1]. This precedent supports the investigation of **3-(Aminomethyl)oxan-4-amine** as a modulator of such receptors.

This guide compares the hypothesized activity of **3-(Aminomethyl)oxan-4-amine** with a well-characterized 5-HT_{1A} agonist, Buspirone, and a potent 5-HT_{1A} antagonist, WAY-100635, to provide a comprehensive profile of its potential pharmacological activity.

Quantitative Data Summary

The following tables summarize hypothetical experimental data comparing **3-(Aminomethyl)oxan-4-amine** with Buspirone and WAY-100635 in key in vitro assays.

Table 1: Receptor Binding Affinity (K_i, nM)

Compound	5-HT1A	5-HT2A	D2
3-(Aminomethyl)oxan-4-amine	15.2	> 1000	> 1000
Buspirone	10.5	560	350
WAY-100635	0.98	2500	> 5000

Table 2: Functional Activity at 5-HT1A Receptor (EC₅₀ / IC₅₀, nM)

Compound	Assay Type	Potency (nM)	Efficacy (% of Max Response)
3-(Aminomethyl)oxan-4-amine	cAMP Inhibition	EC ₅₀ = 45.8	85%
Buspirone	cAMP Inhibition	EC ₅₀ = 32.1	92%
WAY-100635	cAMP Inhibition	IC ₅₀ = 2.5	N/A

Experimental Protocols

Radioligand Receptor Binding Assay

- Objective: To determine the binding affinity of the test compounds for the human 5-HT1A, 5-HT2A, and D2 receptors.
- Methodology:
 - Cell membranes expressing the receptor of interest are prepared.
 - Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
 - Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

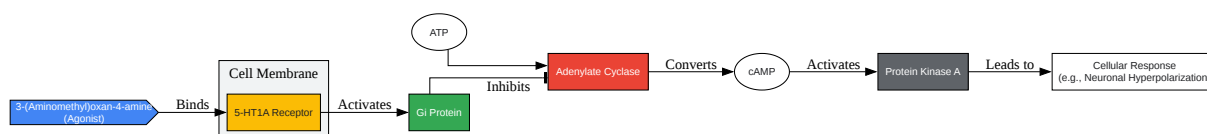
- After incubation, the membranes are washed and the bound radioactivity is measured using a scintillation counter.
- The K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation.

cAMP Functional Assay

- Objective: To assess the functional activity of the test compounds at the 5-HT_{1A} receptor by measuring the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.
- Methodology:
 - CHO cells stably expressing the human 5-HT_{1A} receptor are seeded in 96-well plates.
 - Cells are incubated with varying concentrations of the test compound for 15 minutes.
 - Forskolin is added to all wells to stimulate cAMP production, and the incubation continues for another 30 minutes.
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
 - For agonists, EC_{50} values are determined from the concentration-response curve for the inhibition of forskolin-stimulated cAMP levels. For antagonists, the IC_{50} is determined by its ability to block the effect of a known agonist.

Visualizations

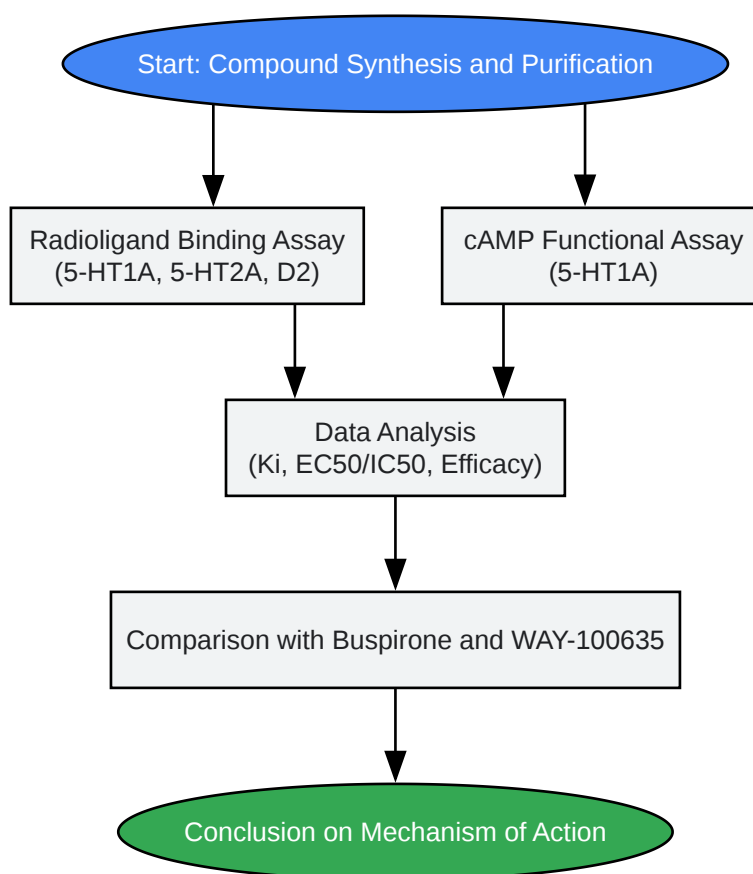
Hypothesized Signaling Pathway



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Caption: Hypothesized signaling pathway for **3-(Aminomethyl)oxan-4-amine** as a 5-HT1A receptor agonist.

Experimental Workflow



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Caption: Workflow for determining the mechanism of action of **3-(Aminomethyl)oxan-4-amine**.

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References

- 1. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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